molecular formula C11H12O4 B8406349 4-(2-Methoxy-ethoxy)-benzofuran-3-one

4-(2-Methoxy-ethoxy)-benzofuran-3-one

Cat. No.: B8406349
M. Wt: 208.21 g/mol
InChI Key: DFKBSGITZGYABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The benzofuran-3-one scaffold is a privileged heterocyclic structure in medicinal chemistry due to its broad bioactivity, including antifungal, anticancer, and antidiabetic properties . 4-(2-Methoxy-ethoxy)-benzofuran-3-one is a synthetic derivative featuring a 2-methoxy-ethoxy substituent at the 4-position of the benzofuran-3-one core.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-(2-methoxyethoxy)-1-benzofuran-3-one

InChI

InChI=1S/C11H12O4/c1-13-5-6-14-9-3-2-4-10-11(9)8(12)7-15-10/h2-4H,5-7H2,1H3

InChI Key

DFKBSGITZGYABG-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC2=C1C(=O)CO2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-methoxy-ethoxy group in 4-(2-Methoxy-ethoxy)-benzofuran-3-one distinguishes it from other benzofuran-3-one derivatives. Key comparisons include:

Compound Substituent(s) Key Properties Bioactivity Reference
This compound 4-(2-methoxy-ethoxy) Enhanced hydrophilicity, electron-donating effects Understudied (potential antidiabetic/anticancer)
Griseofulvin 2'-methoxy, 6'-methyl Lipophilic, crystalline Antifungal
6-Methoxy-4′-methylaurone 6-methoxy, 2-(4-methylbenzylidene) Planar structure, UV-active Anticancer, antimicrobial
2-(3′,4′,5′-Trimethoxybenzoyl)-benzofuran 3′,4′,5′-trimethoxybenzoyl High steric bulk, polar interactions Tubulin inhibition (anticancer)
Aurone D1–D38 (e.g., D15) 3-/4-hydroxybenzylidene, aryloxy Variable logP, redox-active NCI60 anticancer screening (IC50: 1–10 µM)

Key Observations :

  • Hydrophilicity : The 2-methoxy-ethoxy group improves aqueous solubility compared to methyl or benzylidene substituents (e.g., griseofulvin) .

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